REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[O:7][CH:6]=[C:5]2[C:13]([O:15][CH3:16])=[O:14].C([O-])(=O)C.[NH4+:21]>C(O)(=O)C.O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:7])[NH:21][CH:6]=[C:5]2[C:13]([O:15][CH3:16])=[O:14] |f:1.2|
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Name
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methyl 6-fluoro-1-oxo-1H-isochromene-4-carboxylate
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Quantity
|
1.53 g
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Type
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reactant
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Smiles
|
FC=1C=C2C(=COC(C2=CC1)=O)C(=O)OC
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
4 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to 40° C.
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Type
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FILTRATION
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Details
|
the solid collected by filtration (1.38 g)
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Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(=CNC(C2=CC1)=O)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |